molecular formula C15H13N3O4S B2814738 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396845-80-9

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2814738
CAS No.: 1396845-80-9
M. Wt: 331.35
InChI Key: VFYHNOAEPBDIMK-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole, thiazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of benzo[d][1,3]dioxole-5-carbonyl chloride: This can be achieved by reacting benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of thiazol-2-ylamine: Thiazole derivatives can be synthesized through various methods, including the Hantzsch thiazole synthesis.

    Coupling reaction: The benzo[d][1,3]dioxole-5-carbonyl chloride is then reacted with thiazol-2-ylamine to form the corresponding amide.

    Formation of azetidine-3-carboxylic acid: This can be synthesized through cyclization reactions involving appropriate precursors.

    Final coupling: The azetidine-3-carboxylic acid is coupled with the previously synthesized intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide: Unique due to the combination of benzo[d][1,3]dioxole, thiazole, and azetidine moieties.

    Benzo[d][1,3]dioxole derivatives: Known for their aromatic properties and potential biological activity.

    Thiazole derivatives: Widely studied for their medicinal properties.

    Azetidine derivatives: Known for their rigidity and use in drug design.

Uniqueness

This compound stands out due to its unique structural combination, which imparts specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(17-15-16-3-4-23-15)10-6-18(7-10)14(20)9-1-2-11-12(5-9)22-8-21-11/h1-5,10H,6-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYHNOAEPBDIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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